molecular formula C9H16O3 B2887173 Methyl 2-(3-hydroxycyclohexyl)acetate CAS No. 86576-86-5

Methyl 2-(3-hydroxycyclohexyl)acetate

Cat. No.: B2887173
CAS No.: 86576-86-5
M. Wt: 172.224
InChI Key: DERCSYDJGONUOX-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxycyclohexyl)acetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCSYDJGONUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Biological Activities and Pharmacological Relevance of Methyl 2 3 Hydroxycyclohexyl Acetate and Analogues

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a primary mechanism of drug action. The cyclohexyl acetate (B1210297) scaffold has been investigated as a component in various enzyme inhibitors.

Glycerol (B35011) 3-Phosphate Acyltransferase (GPAT) Activity Modulation by Cyclohexyl Acetate Derivatives

Glycerol-3-phosphate acyltransferase (GPAT) is a critical enzyme that catalyzes the initial, rate-limiting step in the synthesis of glycerolipids, including triglycerides. nih.govmdpi.com Its role in fat synthesis makes it an attractive target for therapies aimed at treating obesity and related metabolic disorders. nih.govnih.gov The development of small-molecule inhibitors for GPAT is an active area of research. x-mol.com

Studies have explored the use of conformationally constrained analogues of glycerol 3-phosphate, the natural substrate for GPAT, to inhibit its activity. In this context, cyclic scaffolds such as cyclopentyl and cyclohexyl have been used to mimic the substrate's structure. However, research into a series of inhibitors designed with cyclopentyl and cyclohexyl scaffolds found them to have weaker in vitro inhibitory activity compared to other, more flexible or planar compounds. nih.gov Molecular docking experiments with a soluble squash chloroplast GPAT crystal structure suggested that the cyclohexyl scaffolds may be sterically hindered from entering the enzyme's active site by protein loops that guard the phosphate-binding region. nih.gov This suggests that while the cyclohexyl moiety is a logical starting point for substrate-based inhibitor design, its bulk and conformation may need careful optimization to achieve potent GPAT inhibition. Specific studies on the direct modulation of GPAT activity by Methyl 2-(3-hydroxycyclohexyl)acetate have not been identified.

Interactive Table: GPAT Inhibition Study Findings for Cyclohexyl Scaffolds

Scaffold Type Design Strategy Outcome Potential Reason
Cyclohexyl Analogues Conformationally constrained substrate analogues Weaker than expected in vitro inhibitory activity Steric occlusion from the enzyme active site by protein loops nih.gov

Broad-Spectrum Enzyme Inhibition Profiling for this compound Analogs

Analogues and derivatives containing the cyclohexane (B81311) ring have been evaluated against a variety of other enzyme targets, demonstrating the scaffold's versatility.

For instance, a series of 1,2,4-triazole (B32235) derivatives bearing a cyclohexyl group were synthesized and tested for inhibitory activity against several enzymes. nih.gov Within this series, compounds with an aliphatic system (like cyclohexane) showed higher activity against the α-glucosidase enzyme compared to those with an aromatic phenyl group. nih.gov In contrast, for acetylcholinesterase (AChE) inhibition, the aromatic system was more active. nih.gov This highlights how the nature of the cyclic ring can fine-tune activity and selectivity for different enzymes.

In another study, vildagliptin (B1682220) analogues incorporating a substituted cyclohexyl moiety were synthesized and evaluated as dipeptidyl peptidase-IV (DPP-4) inhibitors for the management of type 2 diabetes. researchgate.net Certain compounds in this series exhibited greater DPP-4 inhibitory activity than the reference drug, vildagliptin. researchgate.net

Interactive Table: Enzyme Inhibition by Cyclohexyl-Containing Analogues

Compound Class Enzyme Target Key Finding
1,2,4-Triazole-cyclohexyl derivatives α-Glucosidase Aliphatic cyclohexyl group conferred higher activity than aromatic phenyl group. nih.gov
1,2,4-Triazole-cyclohexyl derivatives Acetylcholinesterase (AChE) Aromatic system was more potent than the aliphatic cyclohexyl system. nih.gov

Receptor Interaction and Ligand Binding Analyses of this compound Derivatives

Receptor binding assays are fundamental in drug discovery to determine how a molecule interacts with its intended target. merckmillipore.comnih.gov While direct receptor binding data for this compound is not available, studies on its analogues show the importance of the cyclohexyl group in ligand-receptor interactions.

One prominent example involves derivatives of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a high-affinity sigma-2 (σ2) receptor ligand. nih.gov In an effort to create fluorescent probes to study the receptor, modifications were made to the PB28 structure. When the cyclohexyl ring was replaced by a piperidine (B6355638) ring, which was then functionalized with a fluorescent tag, a dramatic drop in affinity for both σ1 and σ2 receptors was observed. nih.gov This indicates that the cyclohexyl moiety is a critical pharmacophoric element for high-affinity binding to these receptors. The study concluded that attaching a fluorescent tag at the cyclohexyl moiety was an unsuccessful strategy due to this loss of affinity. nih.gov

Antimicrobial Efficacy Assessment of this compound and Related Compounds

The rise of antimicrobial resistance has spurred research into new chemical classes of anti-infective agents, with cyclohexane derivatives being one area of exploration. researchgate.net Compounds featuring a cyclohexane ring have demonstrated a wide range of antimicrobial activities.

Several studies have reported that cyclohexane derivatives possess significant antibacterial and antifungal properties. researcherslinks.com For example, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives showed very strong antifungal activity against strains of Candida albicans and Candida glabrata. nih.gov Other research has found that cyclohexane diamine derivatives are effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researcherslinks.comcabidigitallibrary.org

The efficacy can be dependent on the specific structure and functional groups attached to the cyclohexane core. One study noted that monocyclic cyclohexane derivatives displayed better antimicrobial activity than related spirocyclic derivatives, and that activity often increased with the number of hydrophobic groups. researcherslinks.com

Interactive Table: Antimicrobial Activity of Cyclohexane Derivatives

Derivative Class Test Organisms Activity Noted
Thiazole derivatives of triazoles with cyclohexyl Candida albicans, Candida glabrata Strong antifungal activity nih.gov
Cyclohexane diamine derivatives Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus Considerable antimicrobial properties researcherslinks.comcabidigitallibrary.org
Monocyclic cyclohexane derivatives Gram-negative and Gram-positive bacteria Better activity against Gram-negative bacteria; potency linked to lipophilicity researcherslinks.com

Antioxidant and Anti-inflammatory Activity Profiling of this compound Derivatives

Chronic inflammation and oxidative stress are implicated in numerous diseases, making compounds with anti-inflammatory and antioxidant properties valuable therapeutic leads. researchgate.net The cyclohexane scaffold is present in molecules that have been investigated for these activities.

For example, aryl-cyclohexanone derivatives have been shown to possess significant anti-inflammatory activity. In a murine model of acute lung injury, a synthesized aryl-cyclohexanone molecule protected against lipopolysaccharide (LPS)-induced inflammation. nih.gov The compound led to a decrease in the migration of leukocytes, reduced myeloperoxidase activity, and lowered the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Regarding antioxidant activity, studies on various phenolic compounds, including methyl derivatives of hydroquinones, have been conducted to evaluate their radical-scavenging capabilities. mdpi.comresearchgate.net While specific antioxidant data for this compound is not documented, related methyl esters and cyclic compounds are known components of plant extracts with demonstrated antioxidant effects. jocpr.commdpi.com The presence of a hydroxyl group on the cyclohexane ring suggests a potential for antioxidant activity, as hydroxyl groups are often key to radical scavenging, although this requires experimental validation.

Exploration of the this compound Scaffold in Bioactive Molecule Discovery

The diverse biological activities observed in analogues containing the cyclohexane or cyclohexyl acetate scaffold underscore its utility in medicinal chemistry. ucl.ac.uk A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening.

The research reviewed herein demonstrates that the simple, conformationally distinct cyclohexane ring is a viable starting point for designing molecules that target a range of biological entities:

Enzymes: The scaffold has been incorporated into inhibitors for enzymes like α-glucosidase and DPP-4. nih.govresearchgate.net

Receptors: The cyclohexyl group is crucial for the high-affinity binding of ligands to sigma receptors. nih.gov

Pathogens: A multitude of cyclohexane derivatives have shown promise as antibacterial and antifungal agents. researcherslinks.comcabidigitallibrary.org

Inflammatory Pathways: The cyclohexanone (B45756) core is found in molecules with potent anti-inflammatory effects. nih.gov

The this compound structure itself, featuring a hydroxyl group and a methyl ester, offers multiple points for chemical modification. These functional groups can be altered to optimize properties like solubility, lipophilicity, and binding interactions, potentially leading to the discovery of new bioactive molecules with enhanced potency and selectivity.

Structure Activity Relationship Sar and Molecular Design Principles for Methyl 2 3 Hydroxycyclohexyl Acetate Derivatives

Conformational Analysis and Stereoisomeric Influences on Biological Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For derivatives of Methyl 2-(3-hydroxycyclohexyl)acetate, both the conformation of the cyclohexane (B81311) ring and the stereochemistry of its substituents profoundly influence their biological activity. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The orientation of the hydroxyl and acetate (B1210297) groups as either axial or equatorial can significantly alter the molecule's shape and its ability to fit into a protein's binding site.

Chirality plays a pivotal role in the biological activity of many compounds, and this is certainly the case for derivatives of this compound. The presence of multiple chiral centers means that numerous stereoisomers can exist, each potentially having a different level of biological activity. Research on other chiral compounds has consistently shown that different enantiomers and diastereomers can exhibit vastly different pharmacological profiles. nih.gov For instance, in a study on nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological activity of these specific isomers. nih.gov

While direct conformational studies on this compound are not extensively documented in the provided search results, research on conformationally constrained analogs of similar structures, such as cyclopentyl and cyclohexyl mimics of glycerol (B35011) 3-phosphate, underscores the importance of conformational preferences for biological activity. nih.gov These studies suggest that limiting the conformational flexibility of a molecule can provide valuable insights into the bioactive conformation required for interaction with a biological target. nih.gov The fact that certain configurations of cyclic glycerol 3-phosphate analogs were effectively incorporated into a central metabolic mammalian pathway highlights how crucial substrate conformational preferences are. nih.gov

Impact of Substituent Modifications on Biological Response of this compound Analogs

The modification of substituents on the this compound scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The nature, size, and position of these substituents can influence the compound's polarity, lipophilicity, and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

For example, in a study focused on glycerol 3-phosphate acyltransferase (GPAT) inhibitors, the introduction of different functional groups onto a cyclohexyl skeleton was explored. nih.gov The synthesis of compounds like (±) Methyl 2-(3-azido-2-hydroxycyclohexyl)acetate, where a hydroxyl group is replaced by an azide (B81097), demonstrates a common approach to probing the chemical space around a core scaffold. nih.gov Subsequent modifications, such as the reduction of the azide to an amine followed by coupling to form sulfonamides, further illustrate how systematic changes to substituents can be made to explore their impact on biological activity. nih.gov

The following table illustrates hypothetical modifications to the this compound scaffold and the potential impact on biological activity based on general medicinal chemistry principles.

Modification Position Rationale for Change Predicted Impact on Biological Response
Ester to AmideAcetate side chainIncrease hydrogen bonding potential, alter metabolic stabilityMay enhance binding affinity and prolong duration of action
Hydroxyl to Methoxy3-position of cyclohexaneReduce polarity, increase lipophilicityCould improve membrane permeability and oral bioavailability
Addition of a methyl groupCyclohexane ringIncrease steric bulk, alter conformational preferenceMay lead to improved selectivity for the target protein
Replacement of hydroxyl with a halogen3-position of cyclohexaneAlter electronic properties and potential for halogen bondingCould enhance binding affinity through specific interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, physicochemical, geometrical, and quantum chemical descriptors. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), or artificial neural networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques. researchgate.net

A study on novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives as anti-tumor agents successfully employed QSAR modeling to predict their inhibitory activity against the c-Met receptor tyrosine kinase. nih.gov Similarly, QSAR models have been developed for triazole-bearing compounds as cyclooxygenase-2 inhibitors. researchgate.net These examples highlight the utility of QSAR in understanding the structural requirements for a desired biological effect.

Molecular Docking and Ligand-Target Interaction Prediction for Cyclohexyl Acetate Scaffolds

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For cyclohexyl acetate scaffolds like this compound, molecular docking can provide valuable insights into the specific interactions that drive binding and biological activity. nih.gov

The docking process involves:

Preparation of the Ligand and Target Structures: Three-dimensional structures of the ligand (e.g., a this compound derivative) and the target protein are prepared.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

In a study on GPAT inhibitors, docking experiments were conducted with a soluble squash chloroplast GPAT crystal structure to understand the weaker in vitro inhibitory activity of certain cyclic analogs compared to a benzoic acid series. nih.gov This demonstrates how molecular docking can be used to rationalize experimental findings and guide the design of more potent inhibitors. The accuracy of docking programs in predicting binding poses and affinities is crucial for their utility in drug discovery. mdpi.com

Metabolic Pathways and Biotransformation of Methyl 2 3 Hydroxycyclohexyl Acetate

In Vitro and In Vivo Metabolic Fate Studies of Cyclohexyl Acetate (B1210297) Compounds

The metabolism of cyclohexyl derivatives typically begins with modifications to the functional groups and the alicyclic ring. In vivo, ester-containing compounds are readily subjected to hydrolysis by various esterases present in the blood, liver, and other tissues. nih.gov For a compound like Methyl 2-(3-hydroxycyclohexyl)acetate, this initial step is crucial as it cleaves the molecule into 2-(3-hydroxycyclohexyl)acetic acid and methanol (B129727).

Following hydrolysis, the resulting 3-hydroxycyclohexylacetic acid and its parent alcohol, cyclohexanol (B46403), undergo further biotransformation. Studies on cyclohexanol have shown that it is metabolized through oxidation of the hydroxyl group to form cyclohexanone (B45756). mmsl.cz Subsequently, the cyclohexane (B81311) ring can undergo further hydroxylation at various positions. These oxidative reactions are primarily catalyzed by cytochrome P450 enzymes in the liver. nih.gov

The primary route of excretion for cyclohexanol and its metabolites is through the urine after conjugation with glucuronic acid or sulfate (B86663). nih.gov This conjugation significantly increases the water solubility of the compounds, facilitating their elimination from the body. nih.gov Research on the metabolism of methylcyclohexane (B89554) in rabbits has demonstrated that hydroxylation of the ring is a major metabolic pathway, with the resulting methylcyclohexanols being excreted as glucuronide conjugates. nih.gov

Table 1: Summary of Metabolic Reactions in Related Cyclohexyl Compounds
Compound FamilyPrimary Metabolic ReactionsKey EnzymesResulting Metabolites
Cyclohexyl EstersEster HydrolysisEsterasesCyclohexyl alcohols, Carboxylic acids
CyclohexanolsOxidation, Ring HydroxylationAlcohol Dehydrogenase, Cytochrome P450Cyclohexanones, Cyclohexanediols
CyclohexylalkanesRing HydroxylationCytochrome P450Cyclohexanols
Cyclohexane Carboxylic AcidsCoA Ligation, β-oxidationAcyl-CoA SynthetasesPimeloyl-CoA

Identification and Characterization of Biotransformation Products of this compound

Based on the metabolic pathways of analogous compounds, the biotransformation of this compound would likely produce a series of metabolites. The initial hydrolysis would yield 2-(3-hydroxycyclohexyl)acetic acid . This primary metabolite retains the hydroxylated cyclohexane ring and the acetic acid side chain.

Further metabolism of 2-(3-hydroxycyclohexyl)acetic acid could proceed through several pathways:

Oxidation of the Hydroxyl Group: The secondary alcohol group on the cyclohexane ring can be oxidized to a ketone, forming 2-(3-oxocyclohexyl)acetic acid . This reaction is typically catalyzed by alcohol dehydrogenases. mmsl.cz

Conjugation of the Hydroxyl Group: The hydroxyl group can undergo Phase II conjugation reactions, primarily with glucuronic acid, to form a glucuronide conjugate . This process is mediated by UDP-glucuronosyltransferases.

Conjugation of the Carboxylic Acid Group: The carboxylic acid moiety is also a site for conjugation, forming an acyl-glucuronide .

Ring Oxidation: The cyclohexane ring itself can be further hydroxylated at other positions by cytochrome P450 enzymes, leading to diol derivatives.

The acetic acid side chain could potentially undergo β-oxidation, a metabolic process for breaking down fatty acids. However, the presence of the cyclohexane ring may sterically hinder the enzymes involved in this pathway. Studies on the anaerobic degradation of cyclohexane carboxylate have shown that it can be converted to pimeloyl-CoA through a series of enzymatic reactions, suggesting that ring cleavage is possible under certain metabolic conditions. nih.govnih.gov

Table 2: Predicted Biotransformation Products of this compound
Parent CompoundInitial ReactionPrimary MetaboliteSubsequent ReactionsPotential Secondary Metabolites
This compoundEster Hydrolysis2-(3-hydroxycyclohexyl)acetic acidOxidation2-(3-oxocyclohexyl)acetic acid
Glucuronidation (alcohol)2-(3-(glucuronidyloxy)cyclohexyl)acetic acid
Glucuronidation (acid)2-(3-hydroxycyclohexyl)acetyl-glucuronide

Enzymatic Hydrolysis and Conjugation Mechanisms Relevant to this compound Metabolism

The biotransformation of this compound is initiated by enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the body. These enzymes facilitate the cleavage of the ester bond through the addition of a water molecule, a process known as hydrolysis. nih.gov The result is the formation of a carboxylic acid and an alcohol. Lipases, a subclass of esterases, are also capable of catalyzing the hydrolysis of methyl esters. monash.edu

Following hydrolysis, the primary metabolite, 2-(3-hydroxycyclohexyl)acetic acid, undergoes Phase II conjugation reactions to enhance its polarity and facilitate excretion. nih.gov The two main conjugation pathways relevant to this metabolite are glucuronidation and sulfation.

Glucuronidation: This is the most common conjugation reaction in drug metabolism. youtube.com It involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Both the hydroxyl and carboxylic acid groups of 2-(3-hydroxycyclohexyl)acetic acid are potential sites for glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. This reaction is catalyzed by sulfotransferases (SULTs).

These conjugation reactions result in the formation of highly water-soluble glucuronide and sulfate conjugates, which are readily eliminated from the body, primarily through the kidneys into the urine. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 2 3 Hydroxycyclohexyl Acetate

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and analysis of Methyl 2-(3-hydroxycyclohexyl)acetate and its related compounds. These techniques leverage the differential partitioning of the analyte between a mobile and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its potential volatile metabolites, GC-MS provides both high-resolution separation and definitive identification. The hydroxyl group may require derivatization, such as silylation, to increase volatility and improve peak shape.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification by comparison to spectral libraries. thepharmajournal.comupdatepublishing.comsemanticscholar.org

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.0 mL/min
Inlet Temperature250°C
Injection ModeSplit (50:1)
Oven Program80°C (2 min), then 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Ion Source Temperature230°C
Transfer Line Temp.280°C

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.govdoi.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com

For purity analysis, a gradient elution method is often employed to separate the main compound from any impurities. Quantification is typically achieved using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentrations. A UV detector is suitable for this compound if it possesses a chromophore or can be derivatized to include one; otherwise, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

Table 2: Representative HPLC Method for Purity and Quantification

ParameterValue
HPLC System
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
TypeUV-Vis or RID
Wavelength (UV)210 nm (if applicable)

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations of Cyclohexyl Acetate (B1210297) Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for both chiral and achiral separations. selvita.comchromatographytoday.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced solvent consumption. chromatographyonline.comnih.gov This technique is particularly advantageous for the separation of enantiomers of chiral compounds like this compound, which possesses a chiral center at the hydroxyl-bearing carbon.

For chiral separations, a chiral stationary phase (CSP) is employed. The choice of the CSP and the organic modifier (co-solvent) in the mobile phase are critical for achieving enantiomeric resolution. researchgate.net SFC's lower viscosity and higher diffusivity compared to liquid mobile phases lead to higher efficiency and faster analysis times. chromatographyonline.com

Table 3: Exemplary SFC Parameters for Chiral Separation

ParameterValue
SFC System
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase ASupercritical CO2
Mobile Phase BMethanol (B129727)
Isocratic Composition85% A / 15% B
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40°C
Detector
TypeUV-Vis
Wavelength210 nm

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the structural confirmation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. ipb.ptethernet.edu.et Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) provide detailed information about the connectivity of the atoms. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, with their chemical shifts indicating their chemical environment (e.g., sp³, sp², carbonyl). Advanced 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the assignments of proton and carbon signals and establish the complete molecular structure. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration
-OCH₃~3.67singlet3H
-CH(OH)-~3.60multiplet1H
-CH₂-COO-~2.30multiplet2H
Cyclohexyl Protons1.0 - 2.0multiplets9H
-OHVariablebroad singlet1H
¹³C NMR Predicted δ (ppm)
C=O (ester)~173
-CH(OH)-~70
-OCH₃~51
-CH₂-COO-~41
Cyclohexyl Carbons20 - 40

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to the presence of specific functional groups. uniroma1.itlibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O bonds. docbrown.info The presence and position of these bands provide strong evidence for the compound's structure.

Table 5: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3500 - 3200Strong, Broad
C-H Stretch (sp³)3000 - 2850Strong
C=O Stretch (ester)1750 - 1735Strong, Sharp
C-O Stretch (ester)1300 - 1000Strong

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Computational Chemistry and Cheminformatics in the Study of Methyl 2 3 Hydroxycyclohexyl Acetate

Molecular Modeling and Dynamics Simulations of Methyl 2-(3-hydroxycyclohexyl)acetate and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For this compound, modeling begins with the generation of a 3D structure, which serves as the starting point for further analysis. This initial model can be subjected to energy minimization to find a stable, low-energy conformation.

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time. uu.nl By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. uu.nl Key insights from MD simulations include:

Conformational Flexibility: Tracking the trajectory of the molecule over time reveals the different shapes (conformations) it can adopt and the transitions between them.

Interaction Dynamics: When simulating the molecule with another entity (e.g., a protein receptor), MD can elucidate the specific interactions, such as hydrogen bonds or van der Waals forces, that govern the binding process. mdpi.com

System Stability: Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation to assess the stability of the molecule or a complex. researchgate.netnih.gov A stable RMSD over time suggests the system has reached equilibrium. nih.gov

These simulations are crucial for understanding how the molecule's structure relates to its function and for designing derivatives with enhanced properties. researchgate.net

Table 1: Illustrative Output from a Molecular Dynamics Simulation This table presents hypothetical data to illustrate typical outputs from an MD simulation analysis of this compound interacting with a hypothetical protein target.

Simulation Metric Value Interpretation
Average RMSD (Protein Backbone) 0.15 nm Indicates the protein structure remains stable throughout the simulation when bound to the ligand.
Average RMSF (Ligand Atoms) 0.08 nm Shows low fluctuation for the ligand, suggesting it is tightly bound in the active site.
Key Hydrogen Bonds Asp121, Ser122 Identifies specific amino acid residues crucial for the interaction with the hydroxyl group of the ligand.
Binding Free Energy (Calculated) -8.5 kcal/mol A negative value indicates a favorable binding interaction between the ligand and the protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity of Cyclohexyl Acetate (B1210297) Systems

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed description of the electronic structure of a molecule. northwestern.edu These methods can determine various properties, including molecular orbital energies, electron density distribution, and the energies of different molecular states. wavefun.comusc.edu For systems like cyclohexyl acetate, quantum chemistry is used to:

Determine Accurate Geometries: Methods like Density Functional Theory (DFT) can optimize the molecular structure to find the most stable arrangement of atoms with high precision.

Predict Spectroscopic Properties: Calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure.

Assess Reactivity: The distribution of electrons, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate sites of electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

The choice of computational method and basis set is critical, representing a trade-off between accuracy and computational cost. wavefun.com While highly accurate methods like coupled-cluster theory exist, DFT often provides a good balance for molecules of this size. trygvehelgaker.no

Table 2: Sample Quantum Chemical Calculation Results for Cyclohexyl Acetate This table shows representative data that could be obtained from DFT calculations on a cyclohexyl acetate molecule, illustrating electronic properties.

Property Calculated Value (Illustrative) Significance
Dipole Moment 2.1 D Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy -6.8 eV Relates to the molecule's ability to donate electrons; a higher energy indicates greater reactivity as a nucleophile.
LUMO Energy +1.5 eV Relates to the molecule's ability to accept electrons; a lower energy indicates greater reactivity as an electrophile.
HOMO-LUMO Gap 8.3 eV A large gap suggests high kinetic stability and low chemical reactivity.

Predictive Modeling of Molecular Interactions and Reactivity for this compound Derivatives

Building on molecular modeling and quantum chemistry, predictive models can be developed to forecast the properties and behavior of new, hypothetical derivatives of this compound. This is a core activity in cheminformatics, aiming to screen virtual compounds before undertaking their synthesis.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with an observed activity or property. By establishing a statistically significant correlation for a set of known molecules, the model can then predict the activity of new derivatives.

Predictive modeling for this compound derivatives would involve:

Generating a Virtual Library: Creating a set of in silico derivatives by modifying functional groups (e.g., the hydroxyl or ester group).

Calculating Descriptors: Using computational methods to calculate relevant properties for each derivative, such as molecular weight, logP, dipole moment, and HOMO/LUMO energies.

Predicting Interactions: Employing molecular docking simulations to predict how each derivative might bind to a specific target, providing a score to rank the potential binders.

Forecasting Reactivity: Using quantum chemical calculations to predict how changes in the molecular structure will affect its stability and reactivity.

These predictive approaches significantly reduce the time and resources required for drug discovery and materials science by prioritizing the most promising candidates for synthesis and experimental testing.

Conformational Analysis via Computational Methods for this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a cyclohexane (B81311) ring and a flexible side chain, identifying the low-energy (i.e., most populated) conformers is essential for understanding its properties.

The cyclohexane ring can exist in several conformations, most notably the stable "chair" and the less stable "boat" and "twist-boat" forms. The substituents (the hydroxyl group and the acetate side chain) can be in either axial or equatorial positions on the chair conformer, leading to different stereoisomers with distinct energies and properties.

Computational methods are ideally suited for this analysis:

Systematic and Stochastic Searches: Algorithms systematically rotate bonds or randomly sample conformational space to generate a wide range of possible structures.

Energy Calculations: Each generated conformer is then subjected to energy minimization using molecular mechanics or quantum chemical methods to calculate its relative stability.

Population Analysis: Based on the calculated energies, the Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

Recent advancements in computational protocols offer a balance of speed and accuracy, allowing for the efficient conformational analysis of complex molecules. chemrxiv.org For example, semi-empirical methods can be used for an initial rapid screening of conformers, followed by higher-level DFT calculations on the most promising low-energy structures. chemrxiv.org

Table 3: Hypothetical Conformational Analysis of cis-Methyl 2-(3-hydroxycyclohexyl)acetate This table provides an illustrative example of the relative energies and predicted populations for the two chair conformers of the cis isomer.

Conformer Hydroxyl Group Position Acetate Group Position Relative Energy (kcal/mol) Predicted Population at 298 K
1 Equatorial Axial 1.2 12%
2 Axial Equatorial 0.0 88%

Environmental Fate and Degradation Mechanisms of Methyl 2 3 Hydroxycyclohexyl Acetate

Biodegradation Kinetics and Persistence Evaluation of Methyl 2-(3-hydroxycyclohexyl)acetate in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be a primary degradation pathway for this compound in the environment. The presence of the ester and hydroxyl functional groups, along with the cyclohexane (B81311) ring, suggests that various bacteria and fungi can utilize this compound as a carbon source.

Biodegradation Kinetics

The kinetics of biodegradation describe the rate at which a substance is broken down by microbial action. This rate can be influenced by several factors, including the concentration of the compound, temperature, pH, and the microbial population present. Studies on related compounds, such as trans-4-methyl-1-cyclohexane carboxylic acid, have shown that biodegradation can be significant. For this analogue, the maximum specific growth rate of bacteria was observed to be dependent on pH, with a faster rate at pH 10. nih.gov The biodegradation rate was also found to be temperature-dependent, being five times faster at 23°C compared to 4°C. nih.gov Generally, esters are considered to be readily biodegradable.

Persistence Evaluation

Persistence refers to the length of time a compound remains in a particular environment before being broken down. Based on the expected biodegradability of esters and cyclohexyl derivatives, this compound is not anticipated to be highly persistent in most environmental systems. Its persistence will be lower in environments with abundant and diverse microbial populations, such as in sewage treatment plants, and in soils and surface waters with neutral to slightly alkaline pH and moderate temperatures.

Table 2: Factors Influencing Biodegradation of this compound

Factor Influence on Biodegradation Rate Optimal Conditions (based on analogues)
Temperature Rate generally increases with temperature up to an optimum Room temperature (e.g., 23°C) shows significantly faster degradation than colder temperatures (e.g., 4°C). nih.gov
pH Can significantly affect microbial activity and enzyme function Neutral to slightly alkaline pH may be favorable for many microbial communities. nih.gov
Microbial Population A diverse and adapted microbial community enhances degradation Environments with a history of exposure to similar organic compounds may exhibit faster degradation rates.
Nutrient Availability Essential for microbial growth and metabolism Presence of nitrogen, phosphorus, and other micronutrients supports biodegradation.

Environmental Distribution and Bioaccumulation Potential of this compound

Environmental Distribution

The distribution of a chemical in the environment is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. The presence of a hydroxyl group and an ester group in this compound suggests it will have moderate water solubility.

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. chemsafetypro.comucanr.edu A low Koc value indicates high mobility, meaning the compound is likely to move with water through the soil profile and potentially reach groundwater. Conversely, a high Koc suggests the compound will be strongly adsorbed to soil organic matter and be less mobile. For a related compound, cyclohexyl acetate (B1210297), the log Koc is estimated to be around 1.85, indicating moderate mobility in soil. The hydroxyl group in this compound would likely increase its polarity and water solubility, potentially leading to a lower Koc value and higher mobility in soil compared to cyclohexyl acetate.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow). A high log Kow value (typically > 3) suggests a higher potential for bioaccumulation in the fatty tissues of organisms. For cyclohexyl acetate, the estimated log Kow is 2.1, which suggests a low potential for bioconcentration in aquatic organisms. The introduction of a hydroxyl group to the cyclohexane ring would further decrease the log Kow value, making this compound even less likely to bioaccumulate significantly.

Table 3: Predicted Environmental Partitioning and Bioaccumulation of this compound

Parameter Predicted Value/Behavior (based on analogues) Implication
Water Solubility Moderate Potential for distribution in aquatic systems.
Soil Adsorption Coefficient (Log Koc) Likely < 2 Moderate to high mobility in soil; potential to leach into groundwater.
Octanol-Water Partition Coefficient (Log Kow) Likely < 2.1 Low potential for bioaccumulation in aquatic organisms.
Vapor Pressure Low to moderate Some potential for volatilization into the atmosphere.

Characterization of Environmental Transformation Products of this compound

The degradation of this compound in the environment will lead to the formation of various transformation products. The nature of these products will depend on the degradation pathway.

Hydrolysis: As mentioned earlier, abiotic or biotic hydrolysis of the ester bond will produce 2-(3-hydroxycyclohexyl)acetic acid and methanol (B129727) .

Biodegradation: Microbial degradation is likely to proceed through several steps. Following or preceding hydrolysis, the cyclohexane ring can be oxidized. A common pathway for the degradation of cyclic alkanes involves the introduction of a hydroxyl group (if not already present) followed by oxidation to a ketone. fachoekotoxikologie.de Further oxidation can lead to ring cleavage, ultimately breaking down the molecule into smaller, readily metabolizable compounds that can enter central metabolic pathways like the citric acid cycle. Therefore, potential intermediate transformation products could include:

Methyl 2-(3-oxocyclohexyl)acetate (from oxidation of the hydroxyl group)

3-hydroxycyclohexanone derivatives

Various dicarboxylic acids resulting from ring cleavage.

The ultimate biodegradation products under aerobic conditions would be carbon dioxide and water. Under anaerobic conditions, the degradation process would be slower and could result in the formation of methane (B114726) in addition to carbon dioxide.

Table 4: Potential Environmental Transformation Products of this compound

Degradation Pathway Potential Transformation Products
Hydrolysis 2-(3-hydroxycyclohexyl)acetic acid, Methanol
Aerobic Biodegradation 2-(3-hydroxycyclohexyl)acetic acid, Methanol, Methyl 2-(3-oxocyclohexyl)acetate, Ring-cleavage products (e.g., dicarboxylic acids), Carbon dioxide, Water
Anaerobic Biodegradation 2-(3-hydroxycyclohexyl)acetic acid, Methanol, Methane, Carbon dioxide

Advanced Research Applications and Future Perspectives for Methyl 2 3 Hydroxycyclohexyl Acetate

Role as a Chemical Precursor and Intermediate in Complex Organic Synthesis

Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable bifunctional molecule that serves as a versatile precursor and intermediate in a variety of complex organic syntheses. Its structure, featuring a hydroxyl group and a methyl ester on a cyclohexane (B81311) scaffold, allows for a range of chemical transformations, making it an important building block for more intricate molecules.

The synthesis of this compound can be achieved through the reduction of its corresponding ketone precursor, Methyl 2-(3-oxocyclohexyl)acetate. A common method involves the use of sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) and ethanol (B145695). This reaction proceeds with high efficiency, often yielding the desired product in quantitative amounts. chimia.ch The resulting racemic mixture of (3-hydroxycyclohexyl)acetic acid methyl ester is typically a light yellow oil that can be used in subsequent synthetic steps without extensive purification. chimia.ch

One of the significant applications of this compound is as a precursor to bicyclic lactones. nih.gov Lactones are a class of cyclic esters that are prevalent in natural products and are known for their diverse biological activities and use as fragrance compounds. nih.gov The conversion of this compound to a lactone can be achieved through intramolecular cyclization, a reaction that highlights the utility of having both a hydroxyl and an ester group within the same molecule. The specific reaction conditions can be tailored to favor the formation of different lactone ring sizes.

Furthermore, the chiral nature of the hydroxyl-bearing carbon and the adjacent carbon to the acetate (B1210297) group makes this compound a key starting material for asymmetric synthesis. Through enzymatic resolution or the use of chiral catalysts, the racemic mixture can be separated into its constituent enantiomers. These enantiomerically pure forms are highly sought after as chiral building blocks for the total synthesis of complex natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity.

The reactivity of the hydroxyl and ester groups allows for a variety of modifications, enabling chemists to build upon the cyclohexane core. The hydroxyl group can be oxidized to a ketone, protected to allow for reactions at other sites, or converted into a leaving group for substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups. This functional group tolerance and versatility make this compound a strategic intermediate in multi-step synthetic sequences.

Key Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProductApplication
Methyl 2-(3-oxocyclohexyl)acetateSodium borohydride, THF/EthanolThis compoundPrecursor for further synthesis
This compoundAcid or base catalyst, heatBicyclic lactoneFragrances, bioactive molecules
Racemic this compoundLipase, acyl donorEnantiomerically pure acetate and alcoholChiral building blocks

Potential in Pharmaceutical Research and Drug Discovery (e.g., Scaffold Modification)

The cyclohexyl moiety present in this compound is a common structural motif in many biologically active compounds and approved pharmaceuticals. This makes the compound and its derivatives attractive scaffolds for modification in drug discovery programs. The ability to introduce functional groups at specific positions on the cyclohexane ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

While direct applications of this compound in drug development are not extensively documented, the utility of the hydroxycyclohexyl scaffold is well-established. For instance, the synthesis of prostaglandin (B15479496) analogs, which are used to treat a variety of conditions including glaucoma and ulcers, often involves intermediates with a substituted cyclopentane (B165970) or cyclohexane ring. google.comnih.gov The functional groups on this compound provide convenient handles for the elaboration of side chains characteristic of prostaglandins.

Furthermore, the development of kinase inhibitors, a major class of anti-cancer drugs, often involves the design of molecules that can fit into the ATP-binding pocket of the target kinase. scienceopen.com The three-dimensional shape of the cyclohexane ring can be exploited to orient substituents in a way that maximizes interactions with the kinase. The hydroxyl group of this compound could be used to form key hydrogen bonds with the protein, while the acetate side chain could be modified to occupy hydrophobic pockets. For example, the synthesis of Gefitinib, a kinase inhibitor used in cancer therapy, starts from a substituted aromatic ring, but the principles of scaffold-based drug design are transferable to aliphatic ring systems like cyclohexane. researchgate.net

The potential for creating libraries of compounds based on the this compound scaffold is a significant advantage in early-stage drug discovery. By systematically varying the substituents on the ring and modifying the acetate side chain, a diverse set of molecules can be generated and screened for biological activity against various targets.

Relevance in Agricultural Chemistry Research (e.g., Impurity Standards, Active Ingredient Analogs)

In the field of agricultural chemistry, this compound and its derivatives hold potential in several areas, including the development of new active ingredients and their use as reference standards for analytical testing.

The cyclohexane ring is a core component of some herbicides. For instance, derivatives of 1,3-cyclohexanedione (B196179) are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for weed control. The structural similarity of the cyclohexyl core in this compound to these herbicidal compounds suggests its potential as a starting material for the synthesis of novel active ingredient analogs. By modifying the functional groups on the cyclohexane ring, chemists can explore new chemical space in the search for more effective and selective herbicides.

Another important application in agricultural research is the use of well-characterized compounds as impurity standards. During the synthesis and manufacturing of pesticides and other agrochemicals, various byproducts and degradation products can be formed. Regulatory agencies require that these impurities be identified and quantified to ensure the safety and efficacy of the final product. A compound like this compound, if identified as a potential impurity in the production of a cyclohexyl-containing agrochemical, would need to be synthesized in a pure form to serve as a certified reference material for analytical methods such as chromatography. nih.goviaea.orgiaea.org

The development of active ingredient analogs is another area of interest. By synthesizing derivatives of existing pesticides that incorporate the hydroxycyclohexyl acetate moiety, researchers can study how these modifications affect the compound's biological activity, environmental fate, and metabolic profile. This can lead to the discovery of new agrochemicals with improved properties, such as increased potency, reduced environmental impact, or a different spectrum of activity.

Development of Novel Materials and Specialty Chemicals Utilizing the Cyclohexyl Acetate Moiety

The cyclohexyl acetate moiety, a key feature of this compound, is a building block for the synthesis of novel materials and specialty chemicals with tailored properties. The combination of the rigid cyclohexane ring and the flexible acetate group can impart unique characteristics to polymers and other materials.

One of the most promising areas of application is in the development of biodegradable polyesters. google.comtue.nl Concerns about the environmental impact of traditional plastics have driven research into materials that can degrade naturally. Polyesters are a class of polymers that can be designed to be biodegradable. This compound, with its hydroxyl and ester functionalities, can potentially be used as a co-monomer in polymerization reactions. The incorporation of the cyclohexane ring into the polymer backbone can enhance the thermal and mechanical properties of the resulting material, such as its glass transition temperature and stiffness, compared to purely aliphatic polyesters. cmu.edu The ester linkages provide a point of cleavage for hydrolysis, initiating the degradation process.

The synthesis of such polyesters can be achieved through polycondensation or ring-opening polymerization of lactone derivatives of this compound. cmu.edumdpi.com By controlling the polymerization conditions and the co-monomers used, materials with a wide range of properties can be produced, suitable for applications in packaging, agriculture, and biomedical devices. google.com

In addition to polymers, the cyclohexyl acetate structure is found in some specialty lubricants and solvents. The specific physical properties imparted by this moiety, such as viscosity and solvency, can be advantageous in certain industrial applications. Further research into the derivatives of this compound could lead to the development of new high-performance fluids.

Emerging Research Frontiers and Interdisciplinary Collaborations Pertaining to this compound

The future of research involving this compound is likely to be shaped by advancements in biocatalysis and computational chemistry, fostering interdisciplinary collaborations.

Biocatalysis and Enzymatic Resolution: A significant challenge in the use of this compound as a chiral building block is the separation of its racemic mixture. Traditional chemical methods for resolution can be inefficient and environmentally unfriendly. An emerging frontier is the use of enzymes, particularly lipases, for the kinetic resolution of this and related compounds. chimia.chmdpi.commdpi.com Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other unreacted. documentsdelivered.com This allows for the preparation of both enantiomers in high purity. Research in this area involves screening for new and more efficient enzymes, optimizing reaction conditions, and immobilizing enzymes for easier recovery and reuse. researchgate.net This approach is at the intersection of organic chemistry and biotechnology and offers a greener and more sustainable route to chiral intermediates.

Computational Chemistry and Molecular Modeling: Computational tools are becoming increasingly important in predicting the properties and reactivity of molecules. In the context of this compound, molecular modeling can be used to study the conformations of the cyclohexane ring and how they influence the reactivity of the functional groups. For its potential pharmaceutical applications, docking studies can be used to predict how its derivatives might bind to biological targets like enzymes and receptors. In materials science, computational models can help in designing polymers with desired properties by predicting how the incorporation of the cyclohexyl acetate moiety will affect the polymer's structure and behavior.

Interdisciplinary Collaborations: The diverse potential applications of this compound necessitate collaborations between different scientific disciplines. Organic chemists are needed to devise new synthetic routes and modifications of the molecule. Biologists and pharmacologists are essential for evaluating the biological activity of its derivatives in drug and agrochemical discovery. Materials scientists can explore its use in novel polymers and other materials. Chemical engineers can work on scaling up the synthesis and enzymatic resolution processes for industrial applications. Such interdisciplinary efforts will be crucial to fully realize the potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-hydroxycyclohexyl)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 3-hydroxycyclohexylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction temperature (40–60°C) and solvent choice (e.g., toluene or THF) significantly impact yield. For example, refluxing in toluene reduces side reactions like dehydration of the hydroxyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and hydroxyl proton coupling patterns.
  • X-ray crystallography : Resolves stereochemistry at the cyclohexyl ring’s 3-position, critical for confirming axial/equatorial hydroxyl orientation .
  • HPLC with chiral columns : Distinguishes enantiomers if chiral centers are present .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : The hydroxyl group may oxidize under ambient conditions. Stability is enhanced by:
  • Storing at -20°C in inert atmospheres (argon/nitrogen).
  • Adding antioxidants (e.g., BHT) to solutions.
  • Avoiding prolonged exposure to light (use amber vials) .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxycyclohexyl group influence biological activity, and what strategies resolve conflicting pharmacological data?

  • Methodological Answer : Diastereomers (e.g., axial vs. equatorial hydroxyl) exhibit distinct receptor binding affinities. For example, equatorial orientation may enhance hydrogen bonding with target enzymes. To resolve data contradictions:
  • Synthesize and test pure diastereomers via chiral resolution .
  • Perform molecular dynamics simulations to compare binding modes .
  • Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What in silico approaches predict the pharmacokinetic and toxicological profiles of this compound derivatives?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability, BBB permeability, and CYP450 interactions.
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase or neurotransmitter receptors) .
  • QSAR modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with toxicity thresholds .

Q. How can researchers reconcile contradictory data on the compound’s enzyme inhibition efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Systematic approaches include:
  • Standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays).
  • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzyme activity .
  • Meta-analysis of literature data to identify confounding variables (e.g., buffer ionic strength) .

Q. What strategies optimize this compound derivatives for enhanced blood-brain barrier (BBB) penetration in CNS drug development?

  • Methodological Answer :
  • LogP optimization : Aim for LogP 2–3 via substituent modification (e.g., fluorination reduces polarity).
  • Prodrug design : Mask the hydroxyl group as a labile ester (e.g., acetyl) to improve lipophilicity .
  • P-gp efflux inhibition : Introduce substituents (e.g., methylenedioxy groups) to block P-glycoprotein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.